

In Vitro Characterization of Npc-567: A Technical Guide

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Compound of Interest

Compound Name: **Npc-567**

Cat. No.: **B1679998**

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Introduction

Npc-567 is a potent and selective antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, pain, and cardiovascular regulation. This document provides a comprehensive overview of the in vitro characterization of **Npc-567**, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of **Npc-567** for the bradykinin B2 receptor across different species and experimental systems.

Table 1: Radioligand Binding Affinity of **Npc-567** for the Bradykinin B2 Receptor

Species	Preparation	Radioligand	Parameter	Value	Reference
Human	Recombinant B2 Receptor in CHO cells	[3H]bradykinin	pIC50	7.85	[1]
Human	Recombinant B2 Receptor in CHO cells	[3H]bradykinin	IC50	14 nM	[1]
Human	Recombinant B2 Receptor	[3H]bradykinin	pIC50	8.0	[1]
Human	Recombinant B2 Receptor	[3H]bradykinin	IC50	10 nM	[1]
Human	Recombinant B2 Receptor	[3H]bradykinin	pIC50	8.15	[1]
Human	Recombinant B2 Receptor	[3H]bradykinin	IC50	7 nM	[1]
Human	Recombinant B2 Receptor	[3H]bradykinin	pIC50	6.9	[1]
Human	Recombinant B2 Receptor	[3H]bradykinin	Ki	7.2 nM	[2]
Rat	Recombinant B2 Receptor	[3H]bradykinin	pKi	6.91	[3]
Mouse	B2 Receptor	[3H]bradykinin	pIC50	8.7	[1]

Table 2: Functional Antagonist Potency of **Npc-567**

Species	Assay	Tissue/Cell Line	Parameter	Value	Reference
Human	Functional Assay	Umbilical Vein	pA2	5.2	[1]
Human	Functional Assay	Umbilical Vein	pKB	5.60	[3]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes the methodology to determine the binding affinity of **Npc-567** for the bradykinin B2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

- Membrane preparations from cells expressing the bradykinin B2 receptor (e.g., recombinant human B2 receptor in CHO cells).[\[2\]](#)
- [3H]bradykinin (Radioligand).
- **Npc-567** (Test compound).
- Unlabeled bradykinin (for non-specific binding determination).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.2 g/L 1-10-phenanthroline, and 0.1% BSA.[\[2\]](#)
- Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice cold).[\[4\]](#)
- Scintillation cocktail.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membrane homogenates with a fixed concentration of [³H]bradykinin (e.g., 0.3 nM).[2]
- Add varying concentrations of **Npc-567** to the incubation mixture.
- For determining non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 μM).[2]
- Incubate the mixture for 60 minutes at 22°C.[2]
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **Npc-567** concentration to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of **Npc-567** by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.

Materials:

- Cells expressing the bradykinin B2 receptor (e.g., CHO-K1 cells, C9 liver cells).[2][5]
- Bradykinin (Agonist).
- **Npc-567** (Test compound).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer (e.g., HBSS).

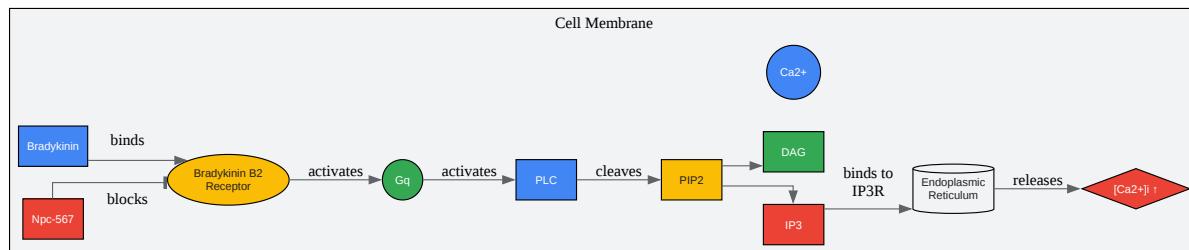
- Fluorescence plate reader with an injection system.

Procedure:

- Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of **Npc-567** to the wells and incubate for a short period (e.g., 5 minutes).[2]
- Measure the baseline fluorescence.
- Inject a fixed concentration of bradykinin (e.g., EC80 concentration) into the wells.
- Immediately record the change in fluorescence intensity over time.
- The inhibition of the bradykinin-induced calcium signal by **Npc-567** is used to determine its IC50 value.

Visualizations

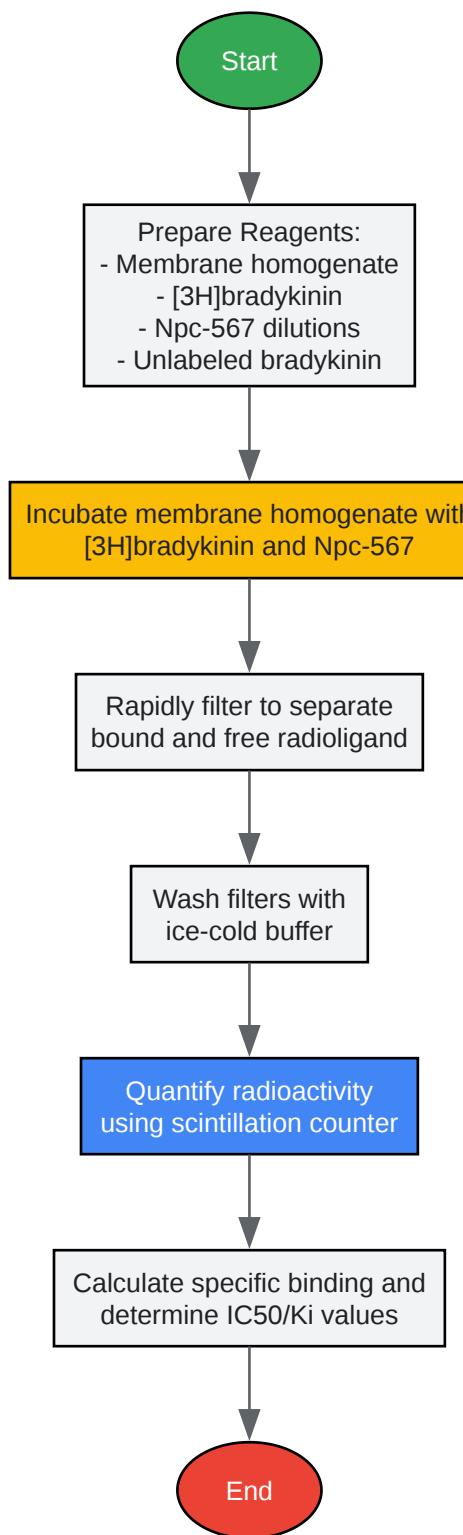
Signaling Pathway



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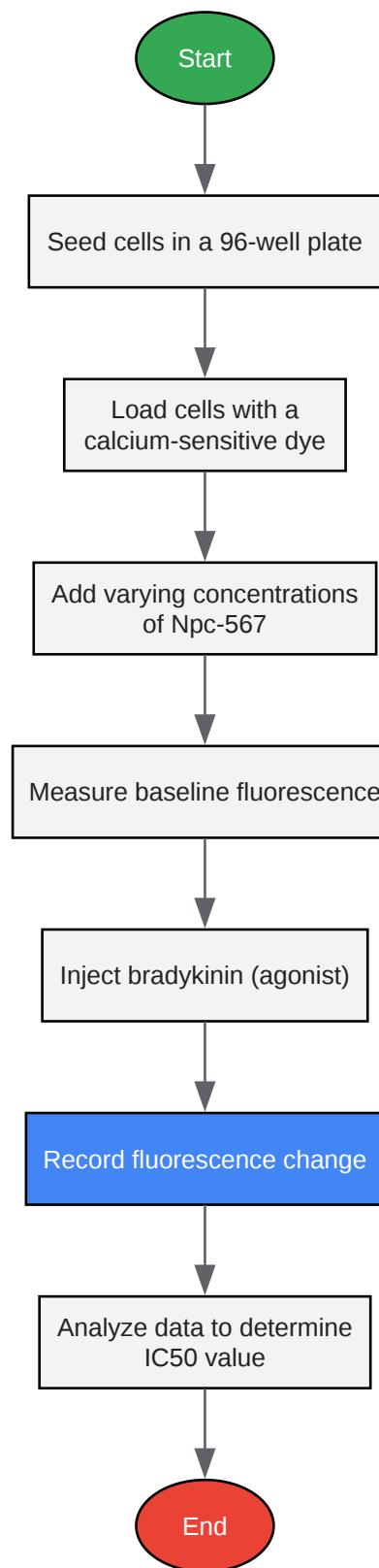
Caption: Bradykinin B2 receptor signaling pathway leading to intracellular calcium release.

Experimental Workflows



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Caption: Workflow for the radioligand binding assay.



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Caption: Workflow for the calcium mobilization assay.

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